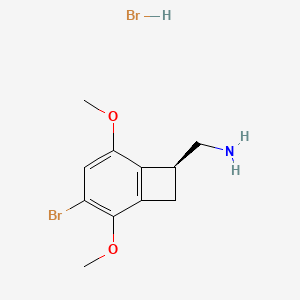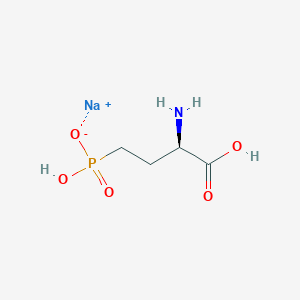![molecular formula C24H30N4O2 B1139080 (1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one CAS No. 492-02-4](/img/structure/B1139080.png)
(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Overview
Description
The compound belongs to a class of complex heterocyclic molecules, often characterized by their unique tricyclic frameworks. These molecules are of interest due to their potential applications in various fields of chemistry and material science. The synthesis and study of their molecular structure, chemical reactions, physical, and chemical properties are crucial for understanding their behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds, such as the (+)-Sparteine surrogate, involves asymmetric synthesis techniques using organolithium reagents, magnesium, copper, and palladium, demonstrating complex strategies to achieve desired stereochemistry and functionalization (Dixon et al., 2006). Other methods include one-pot synthesis techniques under microwave irradiation and solvent-free conditions, showcasing the efficiency of modern synthetic methods (Cheng et al., 2012).
Molecular Structure Analysis
Crystal structure determinations provide insights into the conformation and configuration of these molecules, essential for understanding their reactivity and interactions. Studies like those by Magerramov et al. (2010), utilizing single crystal XRD, offer detailed views of the molecules' arrangements and bonding patterns, crucial for their applications (Magerramov et al., 2010).
Chemical Reactions and Properties
The reactivity of these compounds can be highlighted through various chemical reactions, including condensation reactions, cycloadditions, and transition metal-free syntheses. These reactions underline the versatility and reactivity of the tricyclic frameworks, leading to novel compounds with potential applications in medicinal chemistry and material science (Salehi et al., 2006).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Sparteine Surrogates : Dixon, McGrath, and O’Brien (2006) detailed the synthesis of a sparteine surrogate, highlighting the structural similarities to the compound . This research contributes to the understanding of complex organic syntheses techniques (Dixon, McGrath, & O’Brien, 2006).
- Enantioselective Total Synthesis : Breuning and Steiner (2008) achieved the enantioselective total synthesis of a structurally related tricyclic compound, demonstrating the potential for creating specific molecular configurations (Breuning & Steiner, 2008).
- Crystal Structure Analysis : Magerramov et al. (2010) conducted a study to determine the crystal structure of a similar compound, offering insights into the conformational properties of such complex structures (Magerramov et al., 2010).
Catalytic and Polymerization Applications
- Catalysis in Polymerization : Börner et al. (2010) investigated the activity of zinc complexes of a related tricyclic compound in the polymerization of d,l-lactide, showcasing its potential as a catalyst (Börner et al., 2010).
Synthetic Applications in Organic Chemistry
- Microwave Assisted Synthesis : Cheng et al. (2012) demonstrated the synthesis of oxygen-bridged monastrol analogs, using a methodology that could be applicable to the synthesis of the compound (Cheng et al., 2012).
- Synthesis of Complex Heterocycles : Svetlik, Tureček, and Hanuš (1988) explored the formation of oxygen-bridged heterocycles, which is relevant to understanding the synthesis pathways of similar complex molecules (Svetlik, Tureček, & Hanuš, 1988).
properties
IUPAC Name |
(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23-5-1-3-21-19-9-17(13-27(21)23)11-25(15-19)7-8-26-12-18-10-20(16-26)22-4-2-6-24(30)28(22)14-18/h1-6,17-20H,7-16H2/t17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXDAVFCJPDCNA-VNTMZGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)CCN4C[C@@H]5C[C@H](C4)C6=CC=CC(=O)N6C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099002 | |
| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
CAS RN |
492-02-4 | |
| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 492-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)





![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)